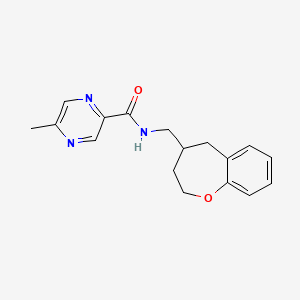

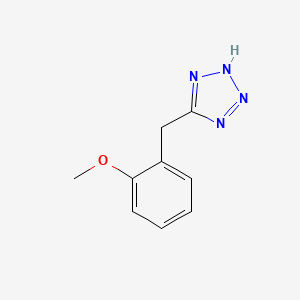

![molecular formula C13H12ClN5O B5502627 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)

1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves condensation reactions, utilizing acetylacetone or similar compounds as precursors. For example, compounds have been synthesized via condensation reactions involving various substituted benzene-azo acetyl acetone and substituted phenyl hydrazine, showcasing the versatility of pyrazole synthesis methods (Pareek et al., 2015).

Molecular Structure Analysis

The crystal and molecular structure of pyrazole derivatives can be determined through techniques like X-ray diffraction, revealing key insights into their geometry and electronic structure. Studies have employed density functional theory (DFT) to calculate molecular geometries and compare them with experimental data, providing a deeper understanding of the structural aspects of these compounds (Gökşen et al., 2013).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, reflecting their reactive acetyl groups and the influence of substituents on their reactivity. The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate, for instance, demonstrates the potential for functionalization and the formation of diverse acetylated products, highlighting the compound's versatile chemical properties (Kusakiewicz-Dawid et al., 2007).

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing compounds related to 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole, focusing on generating structurally diverse libraries of compounds. These efforts include the synthesis of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands and the exploration of reactions involving pyrazole derivatives for creating new chemical entities. For instance, Guerrero et al. (2008) synthesized 3,5-dimethylpyrazolic hybrid ligands substituted by polyether chains and phenyl groups, leading to the formation of monomeric and dimeric palladium(II) complexes, showcasing the versatility of such compounds in coordination chemistry (Guerrero, Pons, Branchadell, Parella, Solans, Font‐Bardia, & Ros, 2008).

Biological Activities

The potential biological activities of pyrazole and arylazopyrazole derivatives have been a subject of investigation. Sharma, Sharma, and Dixit (2010) synthesized new 1-((N-benzoyl) 2,3-dichloro anilinomalonyl) 3,5- dimethyl- 4 -(unsubstituted/substituted phenylazo) pyrazoles and assessed their antibacterial and antifungal activities, highlighting the utility of these compounds in medicinal chemistry (Sharma, Sharma, & Dixit, 2010).

Chemical Reactions and Transformations

Research on the chemical reactivity and transformations of benzotriazole and pyrazole derivatives has contributed to the development of novel synthetic routes and the understanding of their mechanisms. Potapov et al. (2011) examined the oxidation of pyrazole and benzotriazole-containing thioethers, revealing selective reactions that contribute to the synthetic utility of these compounds (Potapov, Chernova, Ogorodnikov, Petrenko, & Khlebnikov, 2011).

Application in Material Science

Compounds with the structural motif of this compound have also found applications in material science. Cui et al. (2012) synthesized novel N-heterocycle-containing benzotriazoles and investigated their properties as UV absorbers, demonstrating the potential of these compounds in enhancing the UV protection properties of materials (Cui, Wang, Guo, & Chen, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(benzotriazol-1-yl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5O/c1-8-13(14)9(2)18(16-8)7-12(20)19-11-6-4-3-5-10(11)15-17-19/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLSUBRPSZBMME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)N2C3=CC=CC=C3N=N2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)

![4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane](/img/structure/B5502593.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5502608.png)

![6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5502619.png)

![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5502648.png)